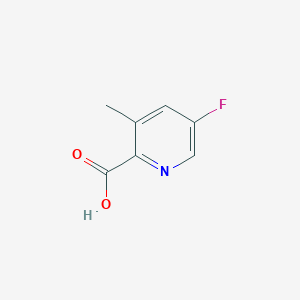

5-Fluoro-3-methylpicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTJGMWIBKBTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-methylpicolinic acid (CAS Number: 1256808-59-9), a fluorinated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and agrochemical research. This document delineates its chemical and physical properties, provides detailed protocols for its synthesis and purification, outlines methods for its analytical characterization, and discusses its current and potential applications. As a versatile building block, the strategic incorporation of fluorine and methyl groups on the picolinic acid scaffold offers unique properties that are increasingly leveraged in the design of novel bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as 5-fluoro-3-methylpyridine-2-carboxylic acid, is a heterocyclic aromatic compound that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2] The pyridine ring is a common motif in numerous pharmaceuticals and agrochemicals, and its functionalization allows for the fine-tuning of a molecule's physicochemical and biological properties. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group at the 3-position provides a key steric and electronic handle for further molecular design.[3] This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its safe handling, storage, and application in experimental work.

Physical and Chemical Properties

While some specific physical properties like a definitive melting point are not widely published, the available data from various suppliers characterize this compound as a solid at room temperature.[2][3] Key identifying information is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1256808-59-9 | [1][2] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| IUPAC Name | 5-fluoro-3-methylpyridine-2-carboxylic acid | [2] |

| Synonyms | 5-Fluoro-3-methyl-2-pyridinecarboxylic acid | [4] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C or Room Temperature, Inert Atmosphere | [3] |

Solubility: Specific solubility data is not extensively available. However, based on the properties of similar compounds like picolinic acid, it is expected to have some solubility in polar organic solvents and aqueous basic solutions.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[2]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Purification

The synthesis of this compound can be achieved through the hydrolysis of its corresponding nitrile precursor, 5-fluoro-3-methylpicolinonitrile. This is a common and effective method for the preparation of carboxylic acids from nitriles.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is a representative procedure based on standard organic chemistry transformations.

Materials:

-

5-Fluoro-3-methylpicolinonitrile

-

Sulfuric acid (concentrated) or Sodium hydroxide

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinonitrile (1.0 eq).

-

Acid Hydrolysis: Slowly add a 6M solution of sulfuric acid (5-10 volumes).

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 3-4.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is essential to obtain material of high purity for subsequent applications.

Recrystallization:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexanes is a good starting point for many organic acids.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

-

Methyl Protons: A singlet in the aliphatic region (δ 2.0-3.0 ppm).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10.0-13.0 ppm), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expect seven distinct carbon signals. The carbons attached to or near the fluorine and nitrogen atoms will show characteristic chemical shifts and C-F coupling. The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (δ 160-180 ppm).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single signal is expected for the fluorine atom on the pyridine ring. The chemical shift will be in the typical range for an aryl fluoride.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹.

-

C-F Stretch: An absorption band in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 155.0383 in high-resolution mass spectrometry, corresponding to the molecular formula C₇H₆FNO₂.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity.

Workflow in Drug Discovery

Sources

5-Fluoro-3-methylpicolinic acid synthesis pathways and precursors.

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-methylpicolinic Acid

Abstract

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the fluoro and methyl groups on the pyridine ring significantly influences the molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a valuable synthon.[1] This guide provides an in-depth analysis of the primary synthetic pathways for this compound, offering field-proven insights into precursor selection, reaction mechanisms, and process optimization for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Picolinates

Pyridine carboxylic acids are fundamental scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The introduction of a fluorine atom is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding interactions. This compound (CAS: 1256808-59-9) embodies this principle, serving as a critical intermediate for more complex molecular architectures.[1][2][3][4] Its structure allows for further functionalization, typically at the carboxylic acid group, to generate a diverse array of derivatives for screening and development.

This document will explore the most prevalent and efficient synthesis pathways, focusing on the underlying chemical principles that govern each transformation.

Core Synthetic Pathways

The synthesis of this compound is typically achieved through a "building-block" approach, where a pre-functionalized pyridine ring is methodically elaborated.[1] We will examine three primary strategies: hydrolysis of a nitrile precursor, oxidation of a picoline derivative, and nucleophilic fluorination of a halogenated precursor.

Pathway 1: Hydrolysis of 5-Fluoro-3-methylpicolinonitrile

This is one of the most direct routes, leveraging the readily available 5-fluoro-3-methylpicolinonitrile as the immediate precursor. The conversion of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis.

Causality and Mechanistic Insight: Nitrile hydrolysis can proceed under either acidic or basic conditions.

-

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. This forms an imidic acid tautomer of an amide, which is then further hydrolyzed to the carboxylic acid.

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is subsequently hydrolyzed to the carboxylate salt. A final acidification step is required to yield the desired carboxylic acid.

This pathway is often preferred due to its simplicity and the high purity of the resulting product after straightforward workup procedures.

Caption: Pathway 1: Hydrolysis of the nitrile precursor.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-3-methylpicolinonitrile (1.0 eq).

-

Reaction: Add a 6 M solution of sulfuric acid (H₂SO₄) (approx. 10 volumes).

-

Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully adjust the pH to ~3-4 with a saturated aqueous solution of sodium hydroxide (NaOH).

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Pathway 2: Oxidation of 5-Fluoro-3-methyl-2-picoline

This pathway begins with the corresponding 2-methylpyridine (picoline) derivative and oxidizes the methyl group at the 2-position to a carboxylic acid. This method is analogous to synthetic processes for other substituted picolinic acids.[5]

Causality and Mechanistic Insight: The choice of oxidant is critical. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are typically employed.[5] The reaction proceeds through a series of oxidation steps, from methyl to hydroxymethyl, then to an aldehyde, and finally to the carboxylic acid. The pyridine ring is relatively stable to oxidation under these conditions, but controlling the reaction temperature is crucial to prevent unwanted side reactions or degradation. The use of a catalyst, such as sodium tungstate, can improve efficiency and yield.[5]

Caption: Pathway 2: Oxidation of the 2-methyl group.

Experimental Protocol: Potassium Permanganate Oxidation

-

Setup: Suspend 5-fluoro-3-methyl-2-picoline (1.0 eq) in water in a multi-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel.

-

Reaction: Heat the suspension to 70-80 °C. Slowly add a solution of potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq) in water via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 95 °C.

-

Completion: After the addition is complete, continue stirring at 90-95 °C until the purple color of the permanganate has disappeared (typically 2-4 hours).

-

Workup: Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Isolation: Combine the filtrate and washes. Acidify with concentrated hydrochloric acid (HCl) to a pH of 3-4. Cool the solution in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

This approach involves introducing the fluorine atom onto the pyridine ring in a late-stage step. The precursor would be a 5-substituted-3-methylpicolinic acid derivative, where the substituent is a good leaving group, such as chlorine or bromine.

Causality and Mechanistic Insight: Nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine is a powerful method for C-F bond formation.[6] However, fluoride is a relatively weak nucleophile, and the reaction often requires harsh conditions (high temperatures) or specialized reagents.

To overcome this, several strategies are employed:

-

Phase-Transfer Catalysts: Agents like tributylmethylammonium or tetraphenylphosphonium chloride are used with potassium fluoride (KF).[6][7] These large organic cations form an ion pair with the fluoride anion, increasing its solubility and nucleophilicity in aprotic polar solvents (e.g., DMSO, DMF).

-

Anhydrous Fluoride Sources: The presence of water can significantly hinder the reaction by solvating the fluoride ion. Using anhydrous fluoride sources like tetrabutylammonium fluoride (TBAF) can allow the reaction to proceed under much milder, room-temperature conditions.[7]

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the fluoride ion on the carbon bearing the leaving group. The subsequent loss of the leaving group restores aromaticity.

Caption: Pathway 3: SNAr fluorination followed by hydrolysis.

Experimental Protocol: SNAr Fluorination with KF

-

Setup: In an oven-dried flask under a nitrogen atmosphere, combine the starting material (e.g., methyl 5-chloro-3-methylpicolinate, 1.0 eq), spray-dried potassium fluoride (KF, 2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetraphenylphosphonium chloride, 0.1 eq).

-

Reaction: Add anhydrous DMSO as the solvent. Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

Workup: After cooling, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting ester (methyl 5-fluoro-3-methylpicolinate) by column chromatography.

-

Hydrolysis: Subject the purified ester to acid- or base-catalyzed hydrolysis as described in Pathway 1 to obtain the final product.

Data and Pathway Comparison

| Pathway | Key Precursor | Core Transformation | Key Reagents | Advantages | Challenges |

| 1: Hydrolysis | 5-Fluoro-3-methylpicolinonitrile | Nitrile to Carboxylic Acid | H₂SO₄ or NaOH | Direct, high-yielding, simple workup | Availability and cost of the nitrile precursor |

| 2: Oxidation | 5-Fluoro-3-methyl-2-picoline | Methyl to Carboxylic Acid | KMnO₄ or K₂Cr₂O₇ | Uses common and inexpensive oxidants | Potential for over-oxidation, MnO₂ waste |

| 3: SNAr | 5-Chloro-3-methylpicolinate | C-Cl to C-F Bond Formation | KF, Phase-Transfer Catalyst | Good for late-stage fluorination | Requires harsh conditions, anhydrous reagents |

General Laboratory Workflow

The synthesis, regardless of the chosen pathway, follows a logical progression from reaction to final product characterization. This workflow ensures the integrity and purity of the synthesized compound.

Caption: A generalized workflow for chemical synthesis.

Conclusion

The synthesis of this compound can be approached from several distinct strategic directions. The optimal pathway depends on factors such as the availability and cost of precursors, the scale of the synthesis, and the technical capabilities of the laboratory. The hydrolysis of 5-fluoro-3-methylpicolinonitrile offers a direct and often high-yielding route. Oxidation of the corresponding picoline is a viable alternative using classical methods, while late-stage SNAr fluorination provides flexibility but requires careful control of reaction conditions. This guide provides the foundational knowledge for chemists to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.

- Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ResearchGate.

- Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications.

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH).

- Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal.

- Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters (2014). SciSpace.

- This compound - CAS:1256808-59-9. Sunway Pharm Ltd.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1256808-59-9 [sigmaaldrich.com]

- 3. 1256808-59-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1256808-59-9 [sigmaaldrich.com]

- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Fluoro-3-methylpicolinic Acid

Foreword: Unraveling the Molecular Logic of a Synthetic Auxin

In the landscape of modern agrochemical and plant biology research, the quest for selective and effective herbicides is paramount. Picolinic acid derivatives have emerged as a significant class of compounds, demonstrating potent herbicidal activity. This guide delves into the molecular intricacies of a specific, promising molecule: 5-Fluoro-3-methylpicolinic acid. Our exploration is grounded in the established principles of synthetic auxin herbicides, drawing parallels from structurally related and well-documented analogues to elucidate a robust, evidence-based hypothesis for its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the proposed mechanism but also actionable, field-proven experimental protocols to validate and expand upon these insights. The structural substitutions of a fluorine atom at the 5-position and a methyl group at the 3-position on the pyridine ring are critical for modulating the biological activity and physicochemical properties of this class of molecules[1].

The Central Hypothesis: A Synthetic Auxin Mimic

The primary mechanism of action proposed for this compound is its function as a synthetic auxin herbicide[1]. Synthetic auxins are exogenous molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. At supraoptimal concentrations, these mimics induce uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible plant species[1]. This mode of action has been a cornerstone of weed management for decades, and the unique chemical scaffold of this compound suggests its role within this established class of herbicides.

Molecular Target: The TIR1/AFB Auxin Co-receptor Complex

The central dogma of auxin signaling revolves around a family of F-box proteins known as the Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) proteins[1]. These proteins are the substrate recognition components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFTIR1/AFB. The proposed mechanism for this compound involves its binding to the auxin co-receptor pocket formed by TIR1/AFB and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.

This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the Aux/IAA repressor, flagging the repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes. The resulting cascade of gene expression leads to the physiological effects characteristic of auxin overdose, such as epinastic growth, stem twisting, and ultimately, plant death.

Downstream Cellular Effects

The activation of auxin-responsive genes by this compound is hypothesized to trigger a series of downstream cellular events, including:

-

Cell Wall Acidification and Expansion: Increased expression of proton pumps (H+-ATPases) leads to the acidification of the cell wall, activating expansin enzymes that loosen the cell wall structure and allow for uncontrolled cell elongation.

-

Ethylene Biosynthesis: Auxin signaling is known to induce the production of ethylene, another plant hormone that can contribute to some of the observed herbicidal symptoms.

-

Abscisic Acid (ABA) Production: In some cases, auxin herbicides can induce the production of ABA, leading to stomatal closure and other stress responses that contribute to plant mortality[3].

-

Uncontrolled Cell Division and Differentiation: The disruption of normal hormonal balance leads to aberrant cell division and differentiation, resulting in tissue damage and disorganized growth.

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed mechanism of action for this compound.

Experimental Validation Workflows

To rigorously test the hypothesis that this compound acts as a synthetic auxin, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive and self-validating system for elucidating its mechanism of action.

Whole-Plant and Tissue-Level Assays

The initial step in characterizing the mode of action is to observe its effects at the organismal and tissue levels.

Protocol 2.1.1: Root Growth Inhibition Assay

This assay is a sensitive indicator of auxin-like activity.

Methodology:

-

Seed Sterilization and Germination: Sterilize seeds of a model plant species (e.g., Arabidopsis thaliana or Brassica napus) using a standard bleach and surfactant protocol. Germinate seeds on sterile filter paper or agar plates.

-

Treatment Application: Prepare a dilution series of this compound (e.g., from 0.1 µM to 100 µM) in a suitable solvent (e.g., DMSO) and then in the growth medium. Include a vehicle control (DMSO) and a positive control (e.g., picloram or another known synthetic auxin).

-

Incubation: Transfer germinated seedlings to 24-well plates or petri dishes containing the treatment solutions. Incubate under controlled light and temperature conditions.

-

Data Collection and Analysis: After a defined period (e.g., 3-7 days), measure the primary root length of the seedlings. Calculate the concentration required for 50% inhibition of root growth (IC50). A dose-dependent inhibition of root growth is indicative of auxin-like activity[4][5].

| Compound | Reported IC50 (A. thaliana root growth) |

| Picloram | ~1-10 µM (species dependent) |

| Florpyrauxifen | ~0.1-1 µM |

| This compound | To be determined |

Molecular and Biochemical Assays

To confirm the interaction with the auxin signaling pathway at the molecular level, the following assays are recommended.

Protocol 2.2.1: Gene Expression Analysis of Auxin-Responsive Genes

This experiment directly tests the hypothesis that this compound activates auxin-responsive gene expression.

Methodology:

-

Plant Treatment: Treat seedlings of the model plant with an effective concentration of this compound (determined from the root growth assay) for a short duration (e.g., 1-3 hours). Include vehicle and positive controls.

-

RNA Extraction and cDNA Synthesis: Harvest the plant tissue, freeze it in liquid nitrogen, and extract total RNA using a standard protocol or commercial kit. Synthesize cDNA from the extracted RNA.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., GH3, SAURs, IAA genes). Normalize the expression levels to a stably expressed reference gene.

-

Data Analysis: A significant upregulation of these genes in response to treatment would provide strong evidence for an auxin-like mode of action.

Protocol 2.2.2: In Vitro Binding Assay with TIR1/AFB Receptors

This assay directly measures the binding affinity of the compound to its putative molecular target.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins from E. coli or another suitable expression system.

-

Binding Assay: Perform a competitive binding assay using a technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). In a competitive SPR assay, a known auxin ligand is immobilized on the sensor chip, and the ability of this compound to compete for binding to the TIR1/AFB-Aux/IAA complex is measured.

-

Data Analysis: Determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for the binding interaction. A low Kd or IC50 value would indicate a high binding affinity.

Molecular Docking Studies

Computational modeling can provide valuable insights into the specific molecular interactions between this compound and the auxin receptor.

Methodology:

-

Receptor Structure Preparation: Obtain the crystal structure of an auxin receptor complex (e.g., TIR1 with an Aux/IAA peptide and an auxin) from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Molecular Docking: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound within the auxin-binding pocket of the receptor.

-

Analysis: Analyze the predicted binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. Molecular docking analyses have been successfully used to reveal that similar picolinic acid compounds dock with the auxin-signaling F-box protein 5 (AFB5) more intensively than picloram[6].

The following diagram outlines the experimental workflow for validating the mechanism of action:

Caption: A stepwise experimental workflow for mechanism of action validation.

Structure-Activity Relationship Insights

The chemical structure of this compound provides important clues to its activity. The picolinic acid scaffold is a known auxinic herbicide backbone[1]. The fluorine atom at the 5-position and the methyl group at the 3-position are critical for modulating the biological activity and physicochemical properties of the molecule[1]. These substitutions can influence factors such as:

-

Binding Affinity: The electronic and steric properties of the substituents can enhance the interaction with the auxin receptor.

-

Metabolic Stability: The presence of a fluorine atom can block sites of metabolic degradation, increasing the in-planta half-life of the compound.

-

Uptake and Translocation: The overall lipophilicity and polarity of the molecule, influenced by the substituents, will affect its ability to be absorbed by and move within the plant.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound functions as a synthetic auxin herbicide, exerting its phytotoxic effects by hijacking the plant's natural auxin signaling pathway. Its mechanism of action is likely centered on its ability to bind to the TIR1/AFB family of auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent overstimulation of auxin-responsive genes.

Future research should focus on the experimental validation of this proposed mechanism using the workflows outlined in this guide. Specifically, determining the binding affinity for different TIR1/AFB isoforms, profiling the global transcriptomic changes induced by the compound, and conducting in vivo studies to correlate molecular effects with whole-plant phytotoxicity will be crucial next steps. A deeper understanding of the structure-activity relationships through the synthesis and testing of additional analogues will further refine our knowledge and could lead to the development of even more potent and selective herbicides.

References

- Cao, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(5), 1084.

- ResearchGate. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

- Armstrong, C., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15152-15157.

- MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.

- Hagen, S. E., et al. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 34(3), 1155-1161.

- PubMed. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides.

- Passel. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.

- Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1395.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids | MDPI [mdpi.com]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Impact of Fluorination on the Biological Activity of Picolinic Acids: A Technical Guide for Researchers

Introduction: The Strategic Role of Fluorine in Modulating Picolinic Acid Bioactivity

Picolinic acid, a simple pyridine-based scaffold, has long been recognized as a versatile platform for the development of biologically active molecules. Its inherent chelating properties and metabolic role as a tryptophan catabolite provide a foundation for diverse interactions with biological systems. However, the strategic incorporation of fluorine atoms onto the picolinic acid ring has emerged as a transformative approach in medicinal chemistry and agrochemical design. This guide provides an in-depth exploration of the multifaceted biological activities of fluorinated picolinic acids, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules.[1][2] These alterations, including changes in lipophilicity, metabolic stability, and binding affinity, can dramatically enhance the potency and selectivity of picolinic acid derivatives.[3][4] This has led to the development of highly effective herbicides, fungicides, and promising candidates for anticancer and insecticidal applications.[5][6] This guide will delve into these distinct areas of biological activity, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Herbicidal Activity: Engineering Synthetic Auxins for Enhanced Efficacy

Fluorinated picolinic acids represent a significant advancement in the class of synthetic auxin herbicides.[7] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and altered receptor binding affinity lead to a disruption of normal plant growth processes at much lower concentrations.[8]

Mechanism of Action: Overloading the Auxin Signaling Pathway

Synthetic auxins like fluorinated picolinates exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathway. The key steps are as follows:

-

Perception: The herbicide is recognized by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8][9]

-

Ubiquitination and Degradation: The binding of the fluorinated picolinate to the TIR1/AFB receptor promotes the ubiquitination of Aux/IAA transcriptional repressors. These repressors are then targeted for degradation by the 26S proteasome.[8]

-

Gene Expression: The degradation of Aux/IAA repressors leads to the de-repression of auxin-responsive genes, resulting in an uncontrolled increase in the expression of genes involved in cell division, elongation, and differentiation.[10]

-

Phytotoxicity: This uncontrolled growth leads to a variety of phytotoxic effects, including epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death.[10][11] The overproduction of ethylene and abscisic acid is also implicated in the downstream toxic effects.[8]

Figure 1: Simplified signaling pathway of fluorinated picolinic acid herbicides.

Structure-Activity Relationship (SAR)

The herbicidal activity of fluorinated picolinic acids is highly dependent on the substitution pattern on the pyridine ring. Key findings from various studies include:

-

Fluorine Position: The position of the fluorine atom significantly influences activity. For instance, in 4-amino-3-chloro-picolinates, the introduction of a fluorine atom at the 5-position generally enhances herbicidal efficacy.[5]

-

Substitution at the 6-Position: Aryl or heteroaryl groups at the 6-position are crucial for high activity. The nature and substitution pattern of this aryl group further modulate the herbicidal spectrum and potency.[5][12] For example, substitution on the 2- and 4-positions of a phenyl ring at the 6-position often leads to higher activity than substitution at the 3-position.[5]

-

Amino Group at the 4-Position: A 4-amino group is a common feature in many potent picolinate herbicides and is generally considered important for activity.

| Compound ID | R1 (at 6-position) | R2 (on Phenyl) | IC50 (µM) vs. A. thaliana root growth | Reference |

| Picloram | Cl | - | ~2.5 | [5] |

| Florpyrauxifen | 4-Cl-2-F-3-MeO-phenyl | - | ~0.2 | [5] |

| S070 | 5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl | 2-Br | ~0.1 | [5] |

| S150 | 5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl | 4-Br | ~0.1 | [5] |

| S202 | 5-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-1-yl | 2,4-diCl | ~0.05 | [5] |

Note: The table presents a selection of data to illustrate SAR trends. IC50 values are approximate and for comparative purposes.

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a standard method for the primary screening of synthetic auxin herbicides.

Figure 2: Workflow for the Arabidopsis thaliana root growth inhibition assay.

Detailed Steps:

-

Seed Sterilization:

-

Place Arabidopsis thaliana (e.g., Col-0 ecotype) seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Remove the ethanol and add 1 mL of 20% bleach containing 0.05% Triton X-100. Vortex for 10 minutes.

-

Wash the seeds five times with sterile distilled water.

-

-

Plating:

-

Prepare Murashige and Skoog (MS) agar medium supplemented with 1% sucrose. Autoclave and cool to approximately 50°C.

-

Add the fluorinated picolinic acid from a concentrated stock solution (typically in DMSO) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

Pour the medium into square Petri dishes.

-

Once solidified, place 10-15 sterilized seeds in a line on the surface of the agar.

-

-

Stratification and Growth:

-

Seal the plates and wrap them in aluminum foil. Store at 4°C for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. Place the plates in a vertical position to allow for gravitropic root growth.

-

-

Data Acquisition and Analysis:

-

After 5-7 days of growth, photograph the plates.

-

Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

-

Calculate the average root length for each concentration and the percent inhibition relative to the solvent control.

-

Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by plotting the percent inhibition against the log of the concentration and fitting the data to a dose-response curve.

-

Fungicidal Activity: Targeting Fungal Respiration

Certain fluorinated picolinic acid derivatives, specifically picolinamides, have been developed as potent fungicides.[6] A notable example is florylpicoxamid, which exhibits broad-spectrum activity against various plant pathogenic fungi.[6]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Picolinamide fungicides act as Quinone inside (Qi) inhibitors, targeting Complex III (the cytochrome bc1 complex) of the mitochondrial respiratory chain.[5][13] This mechanism is distinct from that of strobilurin (QoI) fungicides, which also target Complex III but at a different site.

-

Binding to the Qi Site: The picolinamide fungicide binds to the Qi site of the cytochrome bc1 complex.[14]

-

Disruption of Electron Transport: This binding blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting the electron transport chain.[5]

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain prevents the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis.

-

Fungal Cell Death: The resulting depletion of cellular ATP leads to the cessation of essential metabolic processes and ultimately, fungal cell death.[6]

Figure 4: Workflow for the poisoned food antifungal assay.

Detailed Steps:

-

Media and Compound Preparation:

-

Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to 45-50°C in a water bath.

-

Prepare stock solutions of the fluorinated picolinic acid derivatives in a suitable solvent (e.g., DMSO).

-

Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a solvent control with the same concentration of solvent.

-

-

Plating and Inoculation:

-

Pour the PDA containing the test compound (poisoned media) into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the edge of an actively growing culture of the target fungus.

-

Place the mycelial plug, mycelium-side down, in the center of each poisoned plate and the control plates.

-

-

Incubation and Measurement:

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

% Inhibition = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

-

Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percent inhibition against the log of the concentration.

-

Anticancer and Insecticidal Activities: Emerging Frontiers

While the herbicidal and fungicidal properties of fluorinated picolinic acids are well-established, research into their potential as anticancer and insecticidal agents is an emerging and promising field.

Anticancer Activity

Picolinic acid and its derivatives have shown potential as anticancer agents through various proposed mechanisms, including the induction of apoptosis and the chelation of metal ions essential for tumor growth. [14][15]The introduction of fluorine can enhance the potency and selectivity of these compounds.

Mechanism of Action: Recent studies on novel fluorinated picolinic acid derivatives suggest that they can induce apoptosis in cancer cells through endoplasmic reticulum (ER) stress-mediated pathways. [7][8]This can involve the activation of caspases, such as caspase-3, -4, and -9, leading to programmed cell death. [8]Some derivatives have also been investigated for their ability to inhibit key signaling pathways in cancer, such as the EGFR kinase domain. [7] Quantitative Data: The anticancer activity is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5 (a picolinic acid derivative) | A549 (Lung Cancer) | 99.93 | [8] |

| fac-[Re(Pico)(CO)3(H2O)] | A549 (Lung Cancer) | 20.9 (µg/mL) | [2] |

| fac-[Re(Pico)(CO)3(H2O)] | HeLa (Cervical Cancer) | 15.8 (µg/mL) | [2] |

Note: Data for rhenium complexes of picolinic acid and its fluorinated derivatives are included to show the broader scope of research in this area.

Insecticidal Activity

The structural similarity of the pyridine core to that of neonicotinoid insecticides has prompted the investigation of fluorinated picolinic acid derivatives as potential insecticides. Neonicotinoids act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. While direct evidence for the mechanism of action of fluorinated picolinic acid insecticides is still emerging, it is plausible that they may also target the insect nervous system.

Quantitative Data: The insecticidal activity is assessed through bioassays against various pest species, with results often reported as LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population). Comprehensive quantitative structure-activity relationship (QSAR) studies for fluorinated picolinic acid insecticides are an active area of research.

Synthesis, Toxicology, and Environmental Fate

A comprehensive understanding of fluorinated picolinic acids requires consideration of their synthesis, safety profile, and environmental impact.

General Synthetic Strategies

The synthesis of fluorinated picolinic acids often involves multi-step processes. A common strategy for preparing 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates starts from 3,4,5,6-tetrachloropicolinonitrile. [14]Key steps can include:

-

Fluorine Exchange: Introduction of fluorine atoms via halogen exchange reactions. [14]2. Amination: Introduction of the 4-amino group. [14]3. Functionalization at the 6-Position: Introduction of aryl or other groups at the 6-position, often via transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. [16]

Figure 5: Generalized synthetic pathway for fluorinated picolinates.

Toxicology and Safety Assessment

-

Mammalian Toxicity: Most modern herbicides, including synthetic auxins, generally exhibit low acute mammalian toxicity because their primary target sites are specific to plants. [4]However, a thorough toxicological assessment is crucial for any new active ingredient. This includes studies on acute, sub-chronic, and chronic toxicity, as well as developmental and reproductive toxicity. For picolinamide fungicides, the toxicological profile is also carefully evaluated. [17]* Ecotoxicology: The impact on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects, must be assessed. Synthetic auxin herbicides can have indirect effects on insect populations by altering the nutritional content of their host plants. [18]

Environmental Fate

The environmental persistence, mobility, and degradation of fluorinated picolinic acids are key considerations.

-

Soil Behavior: The fate of these compounds in soil is influenced by factors such as soil type, organic matter content, pH, and microbial activity. Degradation can occur through both aerobic and anaerobic pathways. [18]The strong carbon-fluorine bond can make some fluorinated compounds more persistent in the environment. [19][20]* Water Contamination: The potential for leaching into groundwater and runoff into surface waters is a critical aspect of the environmental risk assessment. The mobility of these compounds is dependent on their physicochemical properties, such as water solubility and soil adsorption coefficient.

Conclusion and Future Outlook

The strategic fluorination of the picolinic acid scaffold has proven to be a highly effective strategy for the discovery and optimization of biologically active molecules. In the agrochemical sector, this approach has delivered a new generation of potent synthetic auxin herbicides and Qi inhibitor fungicides with novel modes of action. The emerging research into their anticancer and insecticidal properties suggests that the full potential of this chemical class is yet to be realized.

Future research will likely focus on several key areas:

-

Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design next-generation compounds with enhanced potency, selectivity, and improved environmental profiles.

-

New Biological Targets: Exploring the activity of fluorinated picolinic acids against a wider range of biological targets for applications in human and animal health.

-

Resistance Management: In the context of agrochemicals, developing strategies to mitigate the development of resistance to these important classes of herbicides and fungicides.

-

Sustainable Chemistry: Optimizing synthetic routes to be more efficient, cost-effective, and environmentally friendly.

This guide has provided a comprehensive overview of the current state of knowledge on the biological activity of fluorinated picolinic acids. By integrating an understanding of their mechanisms of action with robust experimental methodologies, researchers can continue to harness the unique properties of fluorine to develop innovative solutions for agriculture and medicine.

References

- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI.

- Bohnenblust, E., et al. (n.d.). Direct and Indirect Effects of the Synthetic-Auxin Herbicide Dicamba on Two Lepidopteran Species. Environmental Entomology, Oxford Academic.

- Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. (2012). ResearchGate.

- Alexandrino, D. A. M., et al. (2022). Revisiting pesticide pollution: The case of fluorinated pesticides. FAO AGRIS.

- Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health.

- Recent developments in fluorine-containing pesticides. (2024). ResearchGate.

- Al-Saad, N., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia.

- Johnson, K. M., et al. (2023). The consequences of synthetic auxin herbicide on plant-herbivore interactions. Trends in Plant Science.

- Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. (2023). DRUG DISCOVERY.

- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.

- IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). ResearchGate.

- Antifungal assay by poisoned food technique. (2024).

- HK1187493A1 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. (n.d.). Google Patents.

- Process for the preparation of 4-amino-5-fluoro-3-chloro-6-(substituted)picolinates. (n.d.). Google Patents.

- Matlou, M. L., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry.

- Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes. (n.d.). National Institutes of Health.

- CHAPTER I INTRODUCTION AND OBJECTIVES. (n.d.). Central Campus of Technology Dharan catalog.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Institutes of Health.

- Bacteriology & Mycology: Open Access. (n.d.). MedCrave online.

- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.

- Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce. (n.d.). The University of Western Australia.

- Shaner, D. L. (2004). Herbicide safety relative to common targets in plants and mammals. Pest Management Science.

- Key, B. D., et al. (2008). Biodegradation of Perfluorinated Compounds. In The Handbook of Environmental Chemistry.

- Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. (n.d.). MDPI.

- Leuthauser, S. W., et al. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute.

- Wang, Z., et al. (2025). Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling. Journal of Agricultural and Food Chemistry.

- Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. (2024). MDPI.

- de David, M. B., et al. (2018). Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana. Frontiers in Plant Science.

- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). National Institutes of Health.

- Yang, Y., et al. (2021). Agricultural activities impact on soil and sediment fluorine and perfluorinated compounds in an endemic fluorosis area. Science of The Total Environment.

- Per- and polyfluoroalkyl substances in soil and sediments: Occurrence, fate, remediation and future outlook. (n.d.). ResearchGate.

- Frequency distribution of EC50 values (µg/ml) for cyprodinil+fludioxonil, fenhexamid, imazalil, pyrimethanil, procymidone and tebuconazole determined with Botrytis cinerea isolates. (n.d.). ResearchGate.

- Antifungal EC 50 values of target compounds against phytopathogenic... (n.d.). ResearchGate.

- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.

- Young, M. R., et al. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science.

- Synthesis of 37 camphor derivatives and their antifungal activity, cytotoxicity and QSAR study. (2022). MDPI.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.

- Whole-Plant and Seed Bioassays for Resistance Confirmation. (n.d.). ResearchGate.

- EC50 values determination of some target compounds against R. solani. (n.d.). ResearchGate.

- Novel synthesis of an [18F]aryl boronic acid ester as a reagent for 18F-labeling via Suzuki coupling. (2022). Okayama University.

Sources

- 1. AU2013359255B2 - Process for the preparation of 4-amino-5-fluoro-3-chloro-6-(substituted)picolinates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. Herbicide safety relative to common targets in plants and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal assay by poisoned food technique [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. 202.45.146.37:8080 [202.45.146.37:8080]

- 10. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Environmental fate in soil [fao.org]

- 19. Biodegradation of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Agricultural activities impact on soil and sediment fluorine and perfluorinated compounds in an endemic fluorosis area - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 5-Fluoro-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Fluoro-3-methylpicolinic acid represents a compelling scaffold in medicinal chemistry, combining the therapeutic potential of picolinic acid derivatives with the advantageous physicochemical properties imparted by fluorine substitution. This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of structural analogs of this compound. We will explore rational design strategies, including bioisosteric replacement of the carboxylic acid moiety and modulation of the pyridine ring substitution pattern. Detailed synthetic protocols, methodologies for biological evaluation, and an analysis of potential structure-activity relationships (SAR) are presented to equip researchers with the foundational knowledge to innovate within this chemical space. The potential of these analogs to modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR cascade, will be a central focus.

Introduction: The Rationale for this compound Analogs

The picolinic acid framework is a "privileged" structure in drug discovery, appearing in a range of bioactive molecules from natural products with antibiotic properties to synthetic enzyme inhibitors.[1] Its bidentate chelation capacity, involving the pyridine nitrogen and the carboxylate, allows for significant interaction with metalloenzymes and other biological targets.[2]

The incorporation of a fluorine atom at the 5-position of the pyridine ring is a strategic decision rooted in modern medicinal chemistry principles. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's properties by:[3]

-

Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

-

Modulating pKa: Increasing the acidity of the carboxylic acid, which can affect solubility and cell permeability.

-

Improving Binding Affinity: Through favorable electrostatic interactions with protein targets.

The methyl group at the 3-position provides an additional vector for probing structure-activity relationships, influencing both steric and electronic properties of the molecule. This guide will delve into the systematic exploration of structural modifications to this core scaffold to develop novel therapeutic candidates.

Synthesis of the Core Scaffold and its Analogs

A robust and versatile synthetic strategy is paramount for exploring the chemical space around this compound. The primary route to the core scaffold involves the hydrolysis of a readily available nitrile precursor.

Synthesis of this compound

The synthesis of the parent compound is most efficiently achieved through the hydrolysis of 5-fluoro-3-methylpicolinonitrile. This transformation can be accomplished under either acidic or basic conditions.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Hydrolysis of 5-fluoro-3-methylpicolinonitrile

-

Materials: 5-fluoro-3-methylpicolinonitrile, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water, suitable organic solvent for extraction (e.g., diethyl ether).

-

Procedure:

-

To a solution of 5-fluoro-3-methylpicolinonitrile in a suitable solvent (e.g., ethanol/water mixture), add an excess of aqueous sodium hydroxide (e.g., 2-4 molar equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction may take several hours.

-

Cool the reaction mixture to room temperature and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4. The product should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

-

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent.

Authoritative Grounding: The hydrolysis of cyanopyridines to their corresponding carboxylic acids is a well-established transformation in organic chemistry. The conditions can be tuned to favor either the intermediate amide or the final carboxylic acid. For the complete hydrolysis to the carboxylic acid, elevated temperatures and a stoichiometric excess of base are typically employed.[1][4]

Strategies for Analog Synthesis

The generation of a diverse library of analogs hinges on two primary strategies: modification of the carboxylic acid moiety and substitution on the pyridine ring.

Strategy 1: Carboxylic Acid Bioisosteres

The carboxylic acid group, while often crucial for target binding, can lead to poor pharmacokinetic properties.[5] Replacing it with a bioisostere can mitigate these issues while retaining biological activity.

| Bioisostere | Rationale |

| Tetrazole | Similar pKa to carboxylic acid, metabolically stable. |

| Hydroxamic Acid | Strong metal-chelating properties, can mimic carboxylate interactions. |

| Acylsulfonamide | Can improve cell permeability and metabolic stability. |

Strategy 2: Pyridine Ring Functionalization

Further substitutions on the pyridine ring can be achieved through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated precursors. This allows for the introduction of a wide range of functional groups to probe for new interactions with the biological target.

Caption: Key strategies for the synthesis of structural analogs.

Biological Evaluation of Structural Analogs

A tiered approach to biological evaluation is recommended, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess efficacy in a more complex biological system.

Target-Based Screening: Kinase Inhibition

Picolinic acid derivatives have shown promise as inhibitors of various protein kinases, particularly within the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

-

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be monitored using various detection methods, including fluorescence, luminescence, or radioactivity.

-

Materials: Recombinant human PI3Kα, lipid substrate (e.g., PIP2), ATP, test compounds, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure (General):

-

Prepare a dilution series of the test compounds in a suitable buffer (e.g., containing DMSO).

-

In a 96- or 384-well plate, combine the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period at a controlled temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression.

-

-

Self-Validation: Include positive controls (known inhibitors) and negative controls (vehicle only) in each assay plate. The Z'-factor should be calculated to ensure the robustness and quality of the assay.

Cell-Based Screening: Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[5][8]

Experimental Protocol: MTT Cell Viability Assay

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a dilution series of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

-

Self-Validation: Include wells with medium only (blank), untreated cells (negative control), and cells treated with a known cytotoxic agent (positive control).

Structure-Activity Relationships and Mechanistic Insights

While specific SAR data for this compound analogs is emerging, we can extrapolate from related compound classes, such as fluoroquinolones and other kinase inhibitors, to guide analog design.[8][9]

Hypothetical SAR for this compound Analogs as PI3K Inhibitors:

| Position | Modification | Predicted Impact on Activity | Rationale |

| Carboxylic Acid | Replacement with Tetrazole | Maintain or improve | Mimics the charge and hydrogen bonding potential of the carboxylate. |

| 3-Methyl | Replacement with H or larger alkyl | Likely to decrease | The methyl group may provide optimal steric fit in a hydrophobic pocket. |

| 4-Position | Introduction of a small, polar group | Potentially increase | May form additional hydrogen bonds with the target protein. |

| 6-Position | Introduction of a basic amine | Potentially increase | Can form a salt bridge with acidic residues in the ATP-binding site. |

The PI3K/AKT/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Inhibitors of PI3K can block the downstream signaling cascade, leading to a reduction in cancer cell proliferation and survival.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a picolinic acid analog.

Conclusion and Future Directions

This compound is a promising starting point for the development of novel therapeutics. The strategic incorporation of fluorine and the inherent properties of the picolinic acid scaffold provide a solid foundation for analog design. By employing the synthetic and screening methodologies outlined in this guide, researchers can systematically explore the structure-activity landscape of this compound class. Future work should focus on generating a library of analogs with diverse substitutions and bioisosteric replacements, followed by comprehensive biological evaluation to identify lead compounds with potent and selective activity against key therapeutic targets such as protein kinases. The integration of computational modeling and structural biology will be invaluable in refining the design of next-generation inhibitors based on this versatile scaffold.

References

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Dove Medical Press.

- Carboxylic acid (bio)isosteres in drug design. (2013). PubMed Central (PMC).

- The Many Roles for Fluorine in Medicinal Chemistry. (2009). ACS Publications.

- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2022). PubMed Central (PMC).

- Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. (1991). PubMed.

- Antimicrobial activity of picolinic acid. (2016). ResearchGate.

- PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). PubMed Central (PMC).

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI.

- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). PubMed.

- Design, synthesis, and anticancer and antibacterial activities of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (2023). Nature.

Sources

- 1. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 2. Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.tau.ac.il [cris.tau.ac.il]

- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-3-methylpicolinic acid (CAS: 1256808-59-9), a key building block in pharmaceutical and agrochemical research.[1] Given the limited availability of public experimental spectra for this specific compound, this document serves as a predictive and instructional manual. The principles and methodologies outlined herein are grounded in established spectroscopic theory and data from closely related structural analogs.

The guide is structured to provide not just data, but a deeper understanding of the "why" behind the spectroscopic behaviors and analytical choices. It is designed to empower researchers to confidently identify and characterize this molecule and its derivatives.

Introduction to this compound

This compound, with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol , is a substituted pyridine derivative.[2] The unique arrangement of a fluorine atom, a methyl group, and a carboxylic acid on the pyridine ring makes it a valuable synthon for creating complex molecules with tailored biological activities. Accurate and unambiguous structural confirmation is paramount in its application, necessitating a multi-faceted spectroscopic approach. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Theoretical Basis and Experimental Causality

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring, along with the electron-donating methyl group, creates a distinct electronic landscape. This results in a predictable dispersion of signals in the NMR spectra. Furthermore, spin-spin coupling between neighboring nuclei provides crucial connectivity information. For this molecule, we anticipate observing couplings between protons (H-H), between protons and fluorine (H-F), and between carbon and fluorine (C-F).

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Shim the magnetic field to ensure homogeneity.

-

Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed structural analysis, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will show distinct signals for the two aromatic protons, the methyl protons, and the carboxylic acid proton.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Carboxylic Acid Proton | ~13.0 | broad singlet | - | -COOH |

| Aromatic Proton (H-6) | ~8.5 | doublet of doublets | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 | CH adjacent to N |

| Aromatic Proton (H-4) | ~7.8 | doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | CH adjacent to F |

| Methyl Protons | ~2.5 | singlet | - | -CH₃ |

Note: Chemical shifts are predicted and can vary based on solvent and concentration. The acidic proton's chemical shift is particularly dependent on these factors.[3]

Predicted ¹³C NMR Data